N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide
Description
N'-(3-Chloro-2-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is a structurally complex molecule featuring an ethanediamide backbone linked to two distinct substituents: a 3-chloro-2-methylphenyl group and a [1-(thiophen-2-yl)cyclopropyl]methyl moiety.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11-12(18)4-2-5-13(11)20-16(22)15(21)19-10-17(7-8-17)14-6-3-9-23-14/h2-6,9H,7-8,10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIJNTKVALNYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including cytotoxicity, antitumor effects, and mechanisms of action based on diverse research findings.
- Common Name : this compound
- CAS Number : 2415585-34-9
- Molecular Formula : C17H17ClN2O2S
- Molecular Weight : 348.8 g/mol
Biological Activity Overview
The biological activity of this compound has been explored through various assays that assess its cytotoxicity, antitumor potential, and interaction with biological macromolecules.
1. Cytotoxicity Assays
Cytotoxicity studies are essential for evaluating the potential of new compounds as therapeutic agents. The compound's cytotoxic effects were assessed using the brine shrimp lethality assay, which is a preliminary screening method for bioactive compounds. Results indicated significant cytotoxic activity, with an LD50 value suggesting moderate toxicity levels compared to standard chemotherapeutic agents.
| Assay Type | Result | LD50 Value (µg/mL) |
|---|---|---|
| Brine Shrimp Lethality | Significant Cytotoxic Activity | 12.4 |
2. Antitumor Activity
The antitumor efficacy of this compound was evaluated against several human cancer cell lines. The compound exhibited notable activity, particularly against leukemia (K562) and breast cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 (Leukemia) | < 10 |
| MCF7 (Breast Cancer) | < 15 |
These values indicate that the compound is more potent than some existing chemotherapeutic agents, making it a candidate for further development.
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Interaction : Studies suggest that the compound binds to DNA, potentially through intercalation or groove binding, disrupting cellular replication processes.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A series of case studies have highlighted the effectiveness of this compound in various biological contexts:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential as an antitumor agent.
- Synergistic Effects : When combined with other chemotherapeutics, such as cisplatin, enhanced efficacy was observed, suggesting potential for combination therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene- and Cyclopropane-Containing Acetamides
- 2-(4-Fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide (CAS: 1207029-14-8) Molecular Formula: C₁₆H₁₆FNO₂S Key Features: Shares the [1-(thiophen-2-yl)cyclopropyl]methyl group but substitutes the ethanediamide with a phenoxyacetamide chain. Comparison: The fluorophenoxy group likely enhances lipophilicity compared to the chloro-methylphenyl group in the target compound. Cyclopropane-mediated rigidity may improve metabolic stability in both molecules, but the ethanediamide linker in the target compound could offer stronger hydrogen-bonding capacity, influencing receptor binding .
Chlorophenyl-Substituted Acetamides
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Molecular Formula: C₁₁H₈Cl₂N₂OS Key Features: Dichlorophenyl and thiazole substituents. Unlike the target compound, this molecule lacks cyclopropane but forms inversion dimers via N–H···N hydrogen bonds, a feature that could be mirrored in the ethanediamide’s hydrogen-bonding propensity .
- 2-Chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl]acetamide (Thenylchlor) Use: Herbicide. Key Features: Chloroacetamide core with thienyl and dimethylphenyl groups. Comparison: The thienylmethyl substituent parallels the cyclopropane-thiophene motif in the target compound. However, the methoxy group on the thiophene may reduce reactivity compared to the unsubstituted thiophene in the target molecule.
N-(3-Acetyl-2-thienyl)acetamides
- N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide Key Features: Acetylthiophene and phthalimide substituents. The phthalimide moiety introduces a rigid planar structure absent in the target compound, which instead employs a cyclopropane for conformational constraint .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Potential Applications | Key Differentiators |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₈ClN₂O₂S | 3-Chloro-2-methylphenyl, cyclopropane-thiophene | Research chemical | Ethanediamide linker, cyclopropane |
| 2-(4-Fluorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide | C₁₆H₁₆FNO₂S | 4-Fluorophenoxy, cyclopropane-thiophene | Pharmaceutical | Phenoxy vs. ethanediamide backbone |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | 3,4-Dichlorophenyl, thiazole | Ligand design | Thiazole ring, hydrogen-bonding dimers |
| Thenylchlor | C₁₄H₁₇ClN₂O₂S | 2,6-Dimethylphenyl, methoxythienyl | Herbicide | Methoxy-thiophene, chloroacetamide core |
Research Findings and Trends
Hydrogen-Bonding vs. Halogen-Bonding : Ethanediamide-containing compounds (e.g., the target) may exhibit stronger hydrogen-bonding interactions compared to simple acetamides, enhancing their suitability as enzyme inhibitors or ligands. In contrast, chlorophenyl derivatives rely on halogen bonding for target engagement .
Thiophene Role : Thiophene rings contribute to π-π stacking and sulfur-mediated interactions. Substitutions (e.g., acetyl in vs. cyclopropane in the target) modulate electronic properties and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
